Ethyl b-oxo-1-Cbz-2-pyrrolidinepropanoate
Overview
Description
Ethyl b-oxo-1-Cbz-2-pyrrolidinepropanoate is a chemical compound with the molecular formula C17H21NO5 . Its IUPAC name is benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H21NO5 . The compound includes functional groups such as an ester, a carbonyl group, and a pyrrolidine ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.35 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Synthesis and Characterization
Ethyl b-oxo-1-Cbz-2-pyrrolidinepropanoate has been used in the synthesis of various chemical compounds. For instance, it has been utilized in the stereocontrolled synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, an important class of rigid dipeptide mimetics (Mulzer, Schülzchen & Bats, 2000). Additionally, its application in the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives has been reported (Arrault et al., 2002).
2. Advancements in Organic Chemistry
This compound has played a significant role in advancing research in organic chemistry. It has been integral in the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, which are potentially active in learning and memory processes (Pinza & Pifferi, 1978). Its use in the vibrational spectra analysis of specific molecules highlights its significance in spectroscopic studies (Kıbrız et al., 2013).
3. Role in Pharmaceutical Research
In pharmaceutical research, this compound contributes to the synthesis of novel compounds. For example, its role in creating pyrrolopyridine analogs of nalidixic acid, some of which showed antibacterial activity in vitro, demonstrates its potential in drug development (Toja et al., 1986).
4. Molecular and Quantum Chemical Studies
It's also been a subject in molecular and quantum chemical studies, where its derivatives have been analyzed for their electronic properties, such as HOMO and LUMO energies (Bouklah et al., 2012).
5. Application in Synthesis Techniques
This compound has been applied in various synthesis techniques, including the creation of γ-oxo-acrylates (Manfredini, 1988) and the development of microwave-assisted domino reactions for the synthesis of imidazo[1,2-a]pyridines (Li et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)11-15(19)14-9-6-10-18(14)17(21)23-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMPYVHTFLJPGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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